molecular formula C20H17ClN6O2 B2828219 N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251691-24-3

N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B2828219
CAS No.: 1251691-24-3
M. Wt: 408.85
InChI Key: ZAZYLEZRXYCMMR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O2 and its molecular weight is 408.85. The purity is usually 95%.
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Scientific Research Applications

Antiasthma Agents

Compounds from the triazolo[1,5-c]pyrimidine class have been investigated for their potential as antiasthma agents. Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were found to be active as mediator release inhibitors in the human basophil histamine release assay. These compounds exhibited promising activity, suggesting their potential for further pharmacological and toxicological study in the context of asthma treatment (Medwid et al., 1990).

Amplifiers of Phleomycin

Brown et al. (1978) explored s-Triazolo[4,3-a]pyridines, s-Triazolo[4,3- or 1,5-a]pyrimidines, and s-Triazolo[3,4-b]benzothiazoles for their activity as amplifiers of phleomycin against E. coli. Notably, certain amide derivatives were found to be highly active, non-toxic, and resistant to metabolism, indicating their potential utility in enhancing the efficacy of phleomycin (Brown et al., 1978).

Novel Synthesis Methods

Research has also focused on developing new methods for synthesizing derivatives of triazolo[4,3-c]pyrimidines and related compounds. For instance, Palamarchuk et al. (2019) reported on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, demonstrating the versatility of these compounds for further chemical modifications (Palamarchuk et al., 2019).

Antitumor and Antimicrobial Activities

Compounds incorporating the [1,2,4]triazolo[4,3-c]pyrimidine scaffold have been synthesized for their potential antitumor and antimicrobial activities. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and tested their cytotoxic effects against human breast and liver carcinoma cell lines, as well as evaluated their antimicrobial activity (Riyadh, 2011).

Insecticidal Properties

Fadda et al. (2017) investigated the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, highlighting the potential of these compounds in pest management (Fadda et al., 2017).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-12-6-7-15(14(21)9-12)24-19(28)11-26-20(29)27-13(2)23-17(10-18(27)25-26)16-5-3-4-8-22-16/h3-10H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZYLEZRXYCMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=N4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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